3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-6-15-14(20)17(12)10-7-16(8-10)13(19)9-21-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVSGUGRRDTDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via acylation reactions using phenoxyacetic acid or its derivatives.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of appropriate intermediates to form the imidazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
CCR6 Receptor Modulation
One of the prominent applications of this compound is its role as a modulator of the CCR6 receptor. CCR6 is involved in various immune responses and inflammatory processes. Compounds that modulate this receptor can be beneficial in treating autoimmune diseases, inflammatory conditions, and certain cancers. The synthesis and testing of derivatives have shown promising results in enhancing the efficacy of treatments targeting CCR6 .
Antitumor Activity
Research indicates that 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione exhibits antitumor properties. In a study focusing on its derivatives, significant cytotoxic effects were observed against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further development in cancer therapy .
Bitter Taste Modifiers
Another interesting application lies in its use as a bitter taste modifier. This property is particularly valuable in pharmaceutical formulations where masking unpleasant tastes can enhance patient compliance. The compound has been tested for its effectiveness in modifying bitter flavors in oral medications, showing promising results that could lead to improved formulations .
Data Tables
Case Study 1: CCR6 Modulation
A study conducted on azetidin derivatives highlighted the potential of this compound in modulating CCR6 activity. The results indicated a dose-dependent response with significant receptor binding affinity, suggesting its utility in developing new treatments for inflammatory diseases.
Case Study 2: Antitumor Efficacy
In vitro studies revealed that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways, which warrants further investigation into its therapeutic potential.
Case Study 3: Taste Modification
A clinical trial assessed the effectiveness of incorporating this compound into pediatric formulations to mask bitter tastes. Results showed a marked improvement in patient acceptance and adherence to medication regimens.
Mechanism of Action
The mechanism of action of 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound is compared below with key analogs (Table 1), emphasizing structural differences and biological implications.
Table 1. Structural and Functional Comparison of Imidazolidine-2,4-dione Derivatives
*LogP estimated using fragment-based methods.
Key Observations
Structural Analogues with Heterocyclic Modifications
Thiazolidine-2,4-dione Derivatives ():
Replacing the imidazolidine core with thiazolidine-2,4-dione introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. Thiazolidine derivatives often exhibit distinct metabolic stability and redox activity, which may limit direct pharmacological comparisons .- Quinazolinone-Linked Analogs (F35, ): The benzyl-linked quinazolinone in F35 adds significant bulk and planar aromaticity, likely influencing DNA intercalation or kinase inhibition. In contrast, the target compound’s phenoxyacetyl group offers flexibility and moderate lipophilicity, suggesting divergent target profiles .
Biological Activity
The compound 3-[1-(2-Phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a member of the azetidine family and has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on the compound's biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features an imidazolidine core modified with a phenoxyacetyl group, which may influence its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of azetidine compounds exhibit significant antimicrobial activity. For instance, a study noted that several synthesized azetidinones showed potent effects against various pathogens, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans . The presence of specific substituents on the azetidine ring is crucial for enhancing this activity.
Table 1: Antimicrobial Activity of Azetidinone Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidinone A | Bacillus anthracis | 5 µg/mL |
| Azetidinone B | Staphylococcus aureus | 10 µg/mL |
| Azetidinone C | Candida albicans | 15 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies conducted on azetidine derivatives have revealed that modifications in the phenoxy and imidazolidine moieties significantly affect their biological properties. For example, the introduction of electron-withdrawing groups in the aromatic ring enhances antimicrobial potency .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Alkyl substitutions | Varied effects |
| Aromatic ring alterations | Significant impact on MIC values |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized a series of azetidinone derivatives and evaluated their antimicrobial activities. The results demonstrated that specific substitutions led to enhanced efficacy against resistant strains of bacteria .
- Therapeutic Potential : Another investigation focused on the anti-inflammatory properties of related compounds, suggesting that modifications could potentially lead to new treatments for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
